ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

Structural elucidation NMR spectroscopy Chemotaxonomy

A significant challenge in diterpenoid research is the inability to source structurally authenticated compounds with unique oxidation motifs, which is essential for valid SAR and chemotaxonomic studies. This product directly resolves that issue. Sourced and characterized from Wedelia trilobata: - Unique Δ9(11),15 diene & C17-hydroxymethyl motif, confirmed by HREIMS (m/z 316.2028). - Structurally distinct from common analogs like grandiflorenic acid, preventing spurious SAR conclusions. - Defined LogP of 4.84, ideal for ADME and formulation science investigations. Supplied with full spectroscopic documentation for immediate, reliable method validation.

Molecular Formula C20H28O3
Molecular Weight 316.441
CAS No. 1588516-88-4
Cat. No. B593469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-17-Hydroxykaura-9(11),15-dien-19-oic acid
CAS1588516-88-4
Molecular FormulaC20H28O3
Molecular Weight316.441
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O
InChIInChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23)
InChIKeyDHJHHWUTSBRYMY-ZWIPKVPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Identity and Procurement


ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (CAS 1588516-88-4) is a tetracyclic ent-kaurane diterpenoid with the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a naturally occurring secondary metabolite first isolated and structurally characterized from the ethanol extract of the plant Wedelia trilobata (syn. Sphagneticola trilobata) [1]. The compound's structure was elucidated via comprehensive spectroscopic analysis, including HREIMS, which confirmed the molecular ion peak at m/z 316.2028 (calculated for C20H28O3: 316.2038) [1]. This compound belongs to the broader class of kaurane diterpenoids, which are known for a range of biological activities; however, the specific pharmacological profile and direct comparative data for this exact entity remain nascent and largely confined to its initial isolation report.

Generic Substitution Failure for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid


The ent-kaurane diterpenoid family exhibits profound functional divergence driven by subtle changes in oxidation state, double-bond position, and stereochemistry, rendering generic substitution scientifically unsound. This compound features a unique conjugated diene system (Δ9(11),15) and a C-17 hydroxymethyl group, a motif that is structurally distinct from the more widely studied ent-kaur-16-en-19-oic acid or its 15-ene and saturated analogs [1]. While in-class compounds like grandiflorenic acid (ent-kaur-9(11),16-dien-19-oic acid) share the C9-C11 double bond, the specific arrangement of the C15-C16 double bond and the C17 hydroxylation pattern in the target compound directly influences molecular conformation, electrostatic potential, and, consequently, target engagement [2]. The limited but critical data available underscore that even minor structural modifications lead to dramatically different biological activities, as evidenced by the selective cytotoxicity profiles of closely related kauranes. Substituting this compound with a more common analog (e.g., ent-kaur-16-en-19-oic acid) without explicit comparative data risks invalidating experimental outcomes and misrepresenting structure-activity relationships.

Quantitative Differentiation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid


Δ9(11),15 Diene System Structural Distinction

The compound is unambiguously defined by its unique conjugated diene system. This is in contrast to the more frequently encountered ent-kaur-16-en-19-oic acid, which possesses only a single exocyclic double bond, and ent-17-hydroxykaur-15-en-19-oic acid, which features a single endocyclic double bond at the 15-position . The presence of both the Δ9(11) and Δ15 double bonds is a rare structural feature among isolated ent-kauranes and serves as the definitive spectroscopic fingerprint for this specific diterpenoid [1].

Structural elucidation NMR spectroscopy Chemotaxonomy Diterpenoid classification

Class-Based Cytotoxicity Inference

While direct, head-to-head cytotoxicity data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is absent in the public domain, a class-level inference can be drawn from the closely related analog, ent-17-Hydroxykaur-15-en-19-oic acid. This comparator differs only by the absence of the C9-C11 double bond and has a reported IC50 of 17.63 μg/mL against human prostate LNCaP2 cells . In contrast, another in-class compound, grandiflorenic acid (ent-kaur-9(11),16-dien-19-oic acid), demonstrates potent anti-parasitic activity (IC50 24.60 nM against T. cruzi) but lacks comparable data in the same prostate cancer model [1].

Cytotoxicity assay Anticancer research Structure-activity relationship Prostate cancer

Lipophilicity and Formulation Relevance

The compound possesses well-defined physicochemical properties that are critical for experimental design and differ from those of its saturated analogs. Its calculated LogP is 4.84 , indicating significant lipophilicity. This contrasts with ent-17-hydroxykaur-15-en-19-oic acid, which has a higher calculated LogP of 5.22 . This difference in lipophilicity can profoundly affect membrane permeability, solubility in biological media, and pharmacokinetic behavior, making them non-interchangeable for assays requiring specific LogP ranges.

Drug formulation Solubility Lipophilicity ADME

HRMS-Based Identity Verification

The identity and purity of this compound can be rigorously confirmed via high-resolution mass spectrometry (HRMS). The original isolation study reported a molecular ion peak at m/z 316.2028, which matches the calculated mass for C20H28O3 (316.2038) with a mass error of less than 3.2 ppm [1]. This analytical benchmark is crucial for differentiating the compound from potential isomers or degradation products that would exhibit different exact masses.

Analytical chemistry Quality control HRMS Compound authentication

Isolation Yield and Scalability Baseline

The compound was isolated as a minor component from a 7.0 kg ethanolic extract of Wedelia trilobata, yielding 5.2 mg of pure material [1]. This low isolation yield provides a quantitative benchmark for natural abundance and highlights the challenges associated with large-scale sourcing from its native plant source. This information is essential for procurement planning, as it informs the feasibility and cost of obtaining larger quantities.

Natural product chemistry Isolation yield Phytochemistry Sourcing

Research Applications for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid


Chemotaxonomic Marker & Reference Standard

Given its unambiguous spectroscopic characterization and unique Δ9(11),15 diene system, this compound serves as an ideal reference standard for chemotaxonomic studies of the Wedelia/Sphagneticola genus. It can be used to fingerprint plant extracts and validate the presence of specific chemotypes, differentiating it from species that produce other, more common ent-kauranes .

SAR Studies of Kaurane Diterpenoids

The compound is a critical tool for SAR studies aimed at deciphering the impact of the conjugated diene system on biological activity. By comparing its profile to analogs like ent-17-hydroxykaur-15-en-19-oic acid (single 15-ene) and grandiflorenic acid (Δ9(11),16 diene), researchers can precisely map the pharmacophoric contribution of the C15-C16 double bond and C17 hydroxymethyl group [1]. This is essential for projects focused on target identification and lead optimization.

Physicochemical and Formulation Profiling

With a defined and moderately high LogP of 4.84, this compound is well-suited for studies investigating the relationship between lipophilicity and biological performance (e.g., cell permeability, plasma protein binding) . It provides a valuable data point for medicinal chemists optimizing the ADME properties of diterpenoid leads and for formulation scientists developing solubilization strategies for lipophilic natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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